molecular formula C15H10N2S2 B1597705 4,4'-Diisothiocyanatodiphenylmethane CAS No. 2798-05-2

4,4'-Diisothiocyanatodiphenylmethane

Cat. No.: B1597705
CAS No.: 2798-05-2
M. Wt: 282.4 g/mol
InChI Key: MPNVWXWBSJKVDD-UHFFFAOYSA-N
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Description

4,4’-Diisothiocyanatodiphenylmethane is an organic compound with the molecular formula C₁₅H₁₀N₂S₂ It is characterized by the presence of two isothiocyanate groups attached to a diphenylmethane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-Diisothiocyanatodiphenylmethane typically involves the reaction of 4,4’-diaminodiphenylmethane with thiophosgene. The reaction is carried out in an inert solvent such as dichloromethane or chloroform, under controlled temperature conditions to ensure the formation of the desired product. The reaction can be represented as follows:

C13H14N2+CSCl2C15H10N2S2+2HCl\text{C}_{13}\text{H}_{14}\text{N}_2 + \text{CSCl}_2 \rightarrow \text{C}_{15}\text{H}_{10}\text{N}_2\text{S}_2 + 2\text{HCl} C13​H14​N2​+CSCl2​→C15​H10​N2​S2​+2HCl

Industrial Production Methods: On an industrial scale, the production of 4,4’-Diisothiocyanatodiphenylmethane involves similar synthetic routes but with optimized reaction conditions to maximize yield and purity. The process may include additional purification steps such as recrystallization or chromatography to obtain a high-purity product suitable for various applications.

Chemical Reactions Analysis

Types of Reactions: 4,4’-Diisothiocyanatodiphenylmethane undergoes several types of chemical reactions, including:

    Substitution Reactions: The isothiocyanate groups can participate in nucleophilic substitution reactions, forming thiourea derivatives.

    Addition Reactions: The compound can react with amines to form thiourea derivatives.

    Cyclization Reactions: Under certain conditions, it can undergo cyclization to form heterocyclic compounds.

Common Reagents and Conditions:

    Nucleophiles: Amines, alcohols, and thiols are common nucleophiles that react with 4,4’-Diisothiocyanatodiphenylmethane.

    Solvents: Dichloromethane, chloroform, and other inert solvents are typically used.

    Temperature: Reactions are generally carried out at room temperature or slightly elevated temperatures to control the reaction rate and product formation.

Major Products:

    Thiourea Derivatives: Formed through nucleophilic substitution reactions.

    Heterocyclic Compounds: Formed through cyclization reactions.

Scientific Research Applications

4,4’-Diisothiocyanatodiphenylmethane has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of various organic compounds, including polymers and heterocycles.

    Biology: Investigated for its potential as a biochemical probe due to its ability to react with nucleophiles in biological systems.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of novel drugs and diagnostic agents.

    Industry: Utilized in the production of specialty chemicals and materials, including adhesives and coatings.

Mechanism of Action

The mechanism of action of 4,4’-Diisothiocyanatodiphenylmethane involves the reactivity of its isothiocyanate groups. These groups can form covalent bonds with nucleophilic sites in target molecules, leading to the formation of stable thiourea derivatives. This reactivity is exploited in various applications, including the modification of biomolecules and the synthesis of complex organic compounds.

Comparison with Similar Compounds

    4,4’-Methylene diphenyl diisocyanate (MDI): A related compound used in the production of polyurethanes.

    4,4’-Diaminodiphenylmethane: The precursor used in the synthesis of 4,4’-Diisothiocyanatodiphenylmethane.

Uniqueness: 4,4’-Diisothiocyanatodiphenylmethane is unique due to its dual isothiocyanate groups, which confer distinct reactivity compared to other similar compounds. This makes it particularly valuable in applications requiring specific chemical modifications or the synthesis of complex structures.

Properties

IUPAC Name

1-isothiocyanato-4-[(4-isothiocyanatophenyl)methyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10N2S2/c18-10-16-14-5-1-12(2-6-14)9-13-3-7-15(8-4-13)17-11-19/h1-8H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPNVWXWBSJKVDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC2=CC=C(C=C2)N=C=S)N=C=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10N2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10374300
Record name 4,4'-Diisothiocyanatodiphenylmethane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10374300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2798-05-2
Record name 4,4'-Diisothiocyanatodiphenylmethane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10374300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,4'-Methylenebis(phenyl isothiocyanate)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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